molecular formula C10H8N2O3 B2933655 Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1190309-80-8

Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B2933655
CAS No.: 1190309-80-8
M. Wt: 204.185
InChI Key: NFAZCXCALPGDRT-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both formyl and ester functional groups within the molecule allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, also known as 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-formyl-, methyl ester, is a nitrogen-containing heterocyclic compound . Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that nitrogen-containing heterocyclic compounds play a key role in drug production . They are involved in various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Similar compounds, such as pyrrolopyrazine derivatives, have been found to affect various biological pathways . For instance, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Pharmacokinetics

For instance, in intravenous dosing, one such derivative showed high total clearance (CL tot =62.4 mL/min/kg), comparable to hepatic blood flow in rats, while in oral dosing, it resulted in low exposure of plasma concentration (C max =126 ng/mL and area under curve from 0 to 24 h (AUC) 0–24 =303 ng·h/mL) and low oral bioavailability (F =11%) .

Result of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been found to inhibit cell proliferation and induce apoptosis . For instance, compound 4h significantly reduced the migration and invasion abilities of 4T1 cells after treatment for 24 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyridine derivative with a suitable aldehyde, followed by esterification. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Methyl 3-carboxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

    Reduction: Methyl 3-hydroxymethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-formyl-1H-indole-5-carboxylate
  • Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
  • Methyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Uniqueness

Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern on the pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields. Its ability to undergo diverse chemical transformations also sets it apart from other similar compounds.

Properties

IUPAC Name

methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-8-7(5-13)4-12-9(8)11-3-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAZCXCALPGDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NC=C2C=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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